molecular formula C13H15ClFNO5S B2588558 1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine CAS No. 2411224-66-1

1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine

Cat. No.: B2588558
CAS No.: 2411224-66-1
M. Wt: 351.77
InChI Key: LTICKTYLTHAATR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a piperidine ring, a methoxy group, and a benzoyl group with chloro and fluorosulfonyloxy substituents.

Scientific Research Applications

1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Pharmaceuticals: Investigation of its pharmacological properties and therapeutic potential.

    Chemical Research: Study of its reactivity and synthesis of related compounds.

    Industry: Possible applications in the synthesis of specialty chemicals or intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine typically involves multiple steps, including:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the benzoyl group: This can be done through acylation reactions using benzoyl chloride or similar reagents.

    Substitution reactions: Introduction of chloro and fluorosulfonyloxy groups may involve halogenation and sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluorosulfonyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors or enzymes: The compound may interact with specific proteins, influencing their activity.

    Pathways involved: The compound may affect biochemical pathways related to its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorobenzoyl)-4-methoxypiperidine: Similar structure but lacks the sulfonyloxy group.

    1-(3-Chloro-4-sulfonyloxybenzoyl)-4-methoxypiperidine: Similar structure but lacks the fluorine atom.

Uniqueness

1-(3-Chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine is unique due to the presence of both chloro and fluorosulfonyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorosulfonyloxybenzoyl)-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO5S/c1-20-10-4-6-16(7-5-10)13(17)9-2-3-12(11(14)8-9)21-22(15,18)19/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICKTYLTHAATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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